Positional Isomerism Drives Opposite Tissue Selectivity in KATP Channel Modulation
The pyrido[2,3-e] scaffold (to which CAS 1707392-15-1 belongs) exhibits a pharmacological profile opposite to that of the pyrido[4,3-e] scaffold. In a systematic structure-activity relationship study, 3-alkylamino-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxides were found to be poorly active on pancreatic B-cells (insulin release inhibition) but exhibited clear vasorelaxant properties on rat aorta rings [1]. In contrast, previously described 3-alkylamino-4H-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxides potently inhibited insulin release with potency exceeding that of diazoxide [1]. The most active [2,3-e] compound (4d, 3-(3,3-dimethyl-2-butylamino)-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxide) demonstrated vasodilator potency confirmed by 86Rb efflux measurements and sensitivity to glibenclamide blockade, consistent with a classical KATP channel opener mechanism [1].
| Evidence Dimension | Tissue selectivity of KATP channel modulation |
|---|---|
| Target Compound Data | Pyrido[2,3-e] series: vasorelaxant activity on rat aorta rings (confirmed KATP opener profile); poor activity on pancreatic B-cells (exact IC50 values not reported for the specific target compound; class-level data only) |
| Comparator Or Baseline | Pyrido[4,3-e] series (e.g., 3-alkylamino-4H-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxides): potent insulin release inhibition, more potent than diazoxide on pancreatic tissue |
| Quantified Difference | Opposite tissue selectivity: [2,3-e] = vascular-selective; [4,3-e] = pancreatic-selective. The nitrogen atom position in the pyridine ring is the sole structural determinant of this selectivity switch. |
| Conditions | Isolated rat aorta rings (vasorelaxation); isolated pancreatic endocrine tissue (insulin release); 86Rb efflux measurements; glibenclamide antagonism; electrically stimulated guinea pig ileum; oxytocin-induced rat uterus contractions |
Why This Matters
Researchers studying vascular KATP channels or seeking vasorelaxant pyridothiadiazines must procure the [2,3-e] isomer specifically, as the [4,3-e] isomer will not produce the desired vascular pharmacology.
- [1] Pirotte B, Ouedraogo R, de Tullio P, et al. 3-Alkylamino-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-Dioxides Structurally Related to Diazoxide and Pinacidil as Potassium Channel Openers Acting on Vascular Smooth Muscle Cells: Design, Synthesis, and Pharmacological Evaluation. J Med Chem. 2000;43(8):1456-1466. View Source
